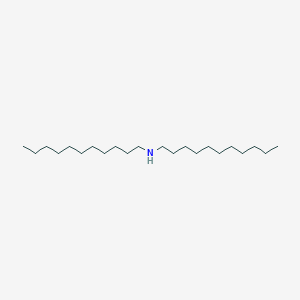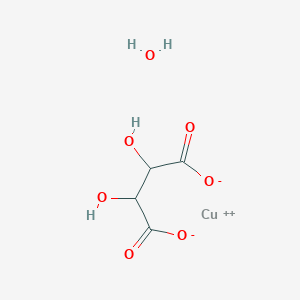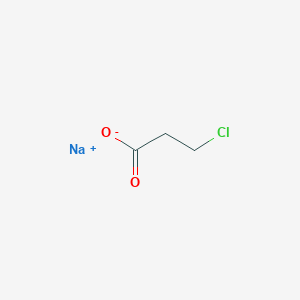
3-Chloropropionic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropionic acid sodium salt is a chemical compound that is widely used in scientific research. It is an organic compound that is produced through the synthesis of 3-chloropropionic acid and sodium hydroxide. This compound is known for its ability to inhibit the activity of certain enzymes, making it an important tool in biochemical and physiological research.
Mechanism Of Action
The mechanism of action of 3-Chloropropionic acid sodium salt involves the inhibition of succinate dehydrogenase. This enzyme is responsible for the conversion of succinate to fumarate in the Krebs cycle. Inhibition of this enzyme leads to a decrease in the production of ATP, which can have a variety of effects on cellular metabolism.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Chloropropionic acid sodium salt are related to its ability to inhibit succinate dehydrogenase. This inhibition can lead to a decrease in the production of ATP, which can affect a variety of cellular processes. In addition, 3-Chloropropionic acid sodium salt has been shown to induce oxidative stress and apoptosis in certain cell types.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Chloropropionic acid sodium salt in lab experiments is its ability to selectively inhibit succinate dehydrogenase. This property allows researchers to study the effects of decreased ATP production on cellular metabolism. However, the use of 3-Chloropropionic acid sodium salt is limited by its potential toxicity and the need for careful temperature control during synthesis.
Future Directions
There are several future directions for research involving 3-Chloropropionic acid sodium salt. One area of research is the development of new inhibitors of succinate dehydrogenase that are more selective and less toxic than 3-Chloropropionic acid sodium salt. Another area of research is the study of the effects of 3-Chloropropionic acid sodium salt on cellular metabolism in different cell types and under different conditions. Finally, the use of 3-Chloropropionic acid sodium salt in animal models of disease could provide valuable insights into the role of succinate dehydrogenase in disease pathogenesis.
Synthesis Methods
The synthesis of 3-Chloropropionic acid sodium salt involves the reaction of 3-chloropropionic acid with sodium hydroxide. The reaction produces 3-Chloropropionic acid sodium salt and water. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products. The reaction can be carried out in a variety of solvents, including water, methanol, and ethanol.
Scientific Research Applications
3-Chloropropionic acid sodium salt is widely used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the Krebs cycle. This inhibition can lead to a decrease in the production of ATP, the energy currency of the cell. This property makes 3-Chloropropionic acid sodium salt an important tool in metabolic research.
properties
CAS RN |
16987-03-4 |
|---|---|
Product Name |
3-Chloropropionic acid sodium salt |
Molecular Formula |
C3H4ClNaO2 |
Molecular Weight |
130.5 g/mol |
IUPAC Name |
sodium;3-chloropropanoate |
InChI |
InChI=1S/C3H5ClO2.Na/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1 |
InChI Key |
LIOTZBNOJXQXIL-UHFFFAOYSA-M |
Isomeric SMILES |
C(CCl)C(=O)[O-].[Na+] |
SMILES |
C(CCl)C(=O)[O-].[Na+] |
Canonical SMILES |
C(CCl)C(=O)[O-].[Na+] |
synonyms |
3-Chloropropionic acid sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



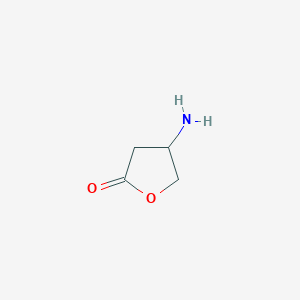
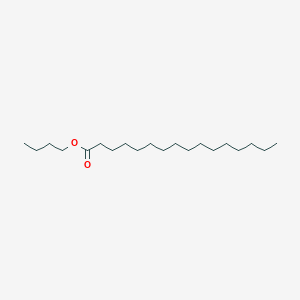



![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)

